Cas no 70662-92-9 (5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid)
5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL16703698
- CS-0372941
- 70662-92-9
- 5-chloro-2-hydroxypyrimidine-4-carboxylic acid
- 5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid
- AKOS006326498
- 4-Pyrimidinecarboxylic acid, 5-chloro-2,3-dihydro-2-oxo-
- G74816
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- Inchi: 1S/C5H3ClN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)
- InChI Key: GSUZVEXKOHWUPO-UHFFFAOYSA-N
- SMILES: ClC1C=NC(NC=1C(=O)O)=O
Computed Properties
- Exact Mass: 173.9832197g/mol
- Monoisotopic Mass: 173.9832197g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- Density: 1.83±0.1 g/cm3(Predicted)
- Melting Point: 145-147 °C (decomp)
- pka: 2.00±0.20(Predicted)
5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443611-100mg |
5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid |
70662-92-9 | 98% | 100mg |
¥2678.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443611-250mg |
5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid |
70662-92-9 | 98% | 250mg |
¥5191.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443611-1g |
5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid |
70662-92-9 | 98% | 1g |
¥8944.00 | 2024-05-02 |
5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid
Introduction to 5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid (CAS No. 70662-92-9)
5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid, identified by the chemical formula CAS No. 70662-92-9, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the pyrimidine derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of a chloro substituent and a carboxylic acid group, contribute to its utility in synthetic chemistry and medicinal research.
The synthesis of 5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions, often starting from readily available precursors such as malononitrile or urea derivatives. The chlorination step is crucial, as it introduces the electron-withdrawing chloro group, which can modulate the reactivity and biological properties of the molecule. The carboxylic acid functionality at the 4-position further enhances its versatility, allowing for subsequent derivatization into various pharmacophores.
In recent years, 5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid has been explored in the development of novel therapeutic agents. Its pyrimidine core is a common scaffold in nucleoside analogs, which are widely used in antiviral and anticancer treatments. The chloro group can serve as a handle for further functionalization, enabling the design of molecules with enhanced binding affinity and selectivity against target enzymes or receptors.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the structure of 5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid, researchers have developed potent inhibitors that selectively target specific kinases. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are overexpressed in many solid tumors.
The carboxylic acid group also facilitates the formation of amide or ester linkages, which are common in drug molecules. This allows for the creation of prodrugs or conjugates that can improve solubility, bioavailability, or targeted delivery to specific tissues. Such modifications are essential for optimizing pharmacokinetic properties and enhancing therapeutic efficacy.
Recent studies have highlighted the role of 5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid in addressing emerging infectious diseases. The rise of drug-resistant pathogens has necessitated the discovery of new antimicrobial agents. Pyrimidine derivatives have demonstrated broad-spectrum activity against bacteria and viruses, making them valuable candidates for novel antibiotics and antivirals. The structural flexibility of this compound allows chemists to fine-tune its properties for specific applications, such as inhibiting bacterial DNA gyrase or viral polymerases.
The compound's relevance extends beyond small-molecule drug development. It serves as a building block for more complex molecules in materials science and agrochemicals. For example, pyrimidine-based polymers exhibit unique electronic properties that make them suitable for organic semiconductors and light-emitting diodes (LEDs). Additionally, derivatives of this compound have been investigated as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi.
In conclusion,5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid (CAS No. 70662-92-9) is a versatile intermediate with significant potential in pharmaceutical and chemical research. Its structural features enable diverse modifications, making it invaluable for developing new drugs targeting various diseases. As research continues to uncover novel applications for pyrimidine derivatives,5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid will undoubtedly remain at the forefront of medicinal chemistry innovation.
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